

Application Notes: Characterization of Trimethylboron-d9 Adducts using ^{11}B NMR Spectroscopy

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Compound of Interest

Compound Name: Trimethylboron-d9

Cat. No.: B1602552

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Introduction

Boron-11 (^{11}B) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct analytical technique for probing the electronic environment and coordination state of boron atoms in molecular structures.[1] This method is particularly valuable in the study of Lewis acid-base chemistry. Trimethylboron, $\text{B}(\text{CH}_3)_3$, is a classic Lewis acid that readily forms adducts with a wide variety of Lewis bases. The use of its deuterated isotopologue, **trimethylboron-d9** ($\text{B}(\text{CD}_3)_3$), is advantageous as it simplifies corresponding ^1H NMR spectra by removing the large signal from the methyl protons, allowing for clearer observation of other protons in the adduct, which is crucial for detailed structural and mechanistic studies.

The primary isotope effect of deuterium substitution on the methyl groups is known to have a negligible impact on the ^{11}B chemical shift, typically resulting in changes of less than 0.1 ppm. [2] Therefore, the ^{11}B NMR data for trimethylboron adducts can be reliably used to approximate those of their d9-analogues.

Principle of Adduct Characterization

The ^{11}B chemical shift is highly sensitive to the coordination number and geometry of the boron atom. Free trimethylboron features a three-coordinate, sp^2 -hybridized boron center with a vacant p-orbital, which results in a deshielded nucleus. Consequently, its ^{11}B NMR signal appears at a characteristic downfield chemical shift.[3]

Upon reaction with a Lewis base (e.g., an amine, phosphine, or ether), the lone pair of electrons from the base donates into the empty p-orbital of the boron atom. This forms a coordinate covalent bond, resulting in a four-coordinate, sp^3 -hybridized, tetrahedral boron center in the resulting adduct. This change from trigonal planar to tetrahedral geometry and the increase in electron density around the boron nucleus leads to significantly increased shielding. This increased shielding manifests as a large upfield shift (a shift to a lower ppm value) in the ^{11}B NMR spectrum, providing definitive evidence of adduct formation.[3] The magnitude of this upfield shift can also provide qualitative information about the strength of the Lewis acid-base interaction.[3]

Figure 1: Principle of ^{11}B NMR Shift upon Adduct Formation

Quantitative Data: Representative ^{11}B Chemical Shifts

The following table summarizes typical ^{11}B NMR chemical shifts for free trialkylboranes and various tetracoordinate adducts. The chemical shifts are referenced to external $\text{BF}_3 \cdot \text{OEt}_2$ ($\delta = 0.0$ ppm).

Compound Class	Lewis Base (L)	Hybridization	Typical ^{11}B Chemical Shift (δ , ppm)
Free Trialkylborane	None	sp^2	+83 to +93[3]
Trimethylboron Adducts	sp^3		
Amine Adduct ($\text{R}_3\text{N}-\text{B}(\text{CD}_3)_3$)	e.g., NH_3 , Pyridine	sp^3	-5 to -20[4][5]
Phosphine Adduct ($\text{R}_3\text{P}-\text{B}(\text{CD}_3)_3$)	e.g., PPh_3 , $\text{P}(\text{c-Hex})_3$	sp^3	-35 to -45[5]
Ether Adduct ($\text{R}_2\text{O}-\text{B}(\text{CD}_3)_3$)	e.g., THF, Et_2O	sp^3	0 to +10
Thioether Adduct ($\text{R}_2\text{S}-\text{B}(\text{CD}_3)_3$)	e.g., Me_2S	sp^3	+10 to +20

Note: Chemical shift ranges for adducts are based on analogous BH_3 and other alkylborane systems, as the fundamental upfield shift upon coordination is a consistent trend.

Experimental Protocols

Accurate and reproducible ^{11}B NMR data for **trimethylboron-d9** adducts, which are often air- and moisture-sensitive, requires careful experimental technique.

Protocol 1: Sample Preparation for Air-Sensitive Compounds

This protocol ensures the integrity of the sample by maintaining an inert atmosphere.

- **Glassware Preparation:** Thoroughly dry all glassware, including a 5 mm quartz NMR tube or a J-Young NMR tube, in an oven at $>120^\circ\text{C}$ overnight.^{[6][7]} Cool the glassware under a stream of inert gas (N_2 or Ar) or in a desiccator.
- **Inert Atmosphere:** Perform all sample manipulations inside a glovebox or on a Schlenk line.^{[8][9]}
- **Solvent:** Use an appropriate deuterated solvent (e.g., C_6D_6 , Toluene-d8, CD_2Cl_2) that has been thoroughly dried over a suitable drying agent (e.g., Na/benzophenone ketyl, CaH_2) and degassed by several freeze-pump-thaw cycles.
- **Sample Weighing:** In the glovebox, accurately weigh ~5-10 mg of the **trimethylboron-d9** adduct directly into the NMR tube.
- **Solvent Addition:** Using a gas-tight syringe, add approximately 0.6 mL of the dry, degassed deuterated solvent to the NMR tube.
- **Sealing:**
 - **Standard Tube:** Cap the tube securely and seal the cap-tube interface with Parafilm for short-term protection if it is to be analyzed immediately.^[9]
 - **J-Young Tube:** Securely close the valve. This is the preferred method for long-term storage or if the spectrometer does not have manual loading capabilities.^[9]
- **Mixing:** Gently agitate the tube to ensure the sample is fully dissolved.

Protocol 2: ^{11}B NMR Data Acquisition

The following are typical parameters for a $^{11}\text{B}\{^1\text{H}\}$ (proton-decoupled) experiment.

- Spectrometer Setup: Tune and match the broadband probe for the ^{11}B frequency (e.g., ~160.5 MHz on a 500 MHz ^1H spectrometer).
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
- Experiment Parameters:
 - Experiment Type: 1D ^{11}B experiment with ^1H decoupling (e.g., Bruker pulse program zgig or zgpg30). For samples with significant background signal, a background suppression pulse sequence can be beneficial.[\[10\]](#)
 - Reference: Set the chemical shift reference to an external standard of $\text{BF}_3 \cdot \text{OEt}_2$ at $\delta = 0.0$ ppm.
 - Spectral Width (SW): ~250 ppm (e.g., from +100 ppm to -150 ppm) to ensure all possible signals are captured.
 - Transmitter Offset (O1P): Center the spectral window on the expected region (e.g., ~ -10 ppm for an amine adduct).
 - Acquisition Time (AQ): ~0.2 – 0.5 seconds.
 - Relaxation Delay (D1): 1-2 seconds. ^{11}B nuclei typically have fast relaxation times.
 - Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration.
 - Temperature: Set to the desired temperature (e.g., 298 K).

Protocol 3: Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening, LB) of 1-5 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum. This is particularly important for broad signals or if a background signal from a borosilicate tube is present.
- Referencing: Calibrate the chemical shift axis by setting the reference peak (if an internal standard is used) or by using the pre-calibrated spectrometer reference.

Visualizations

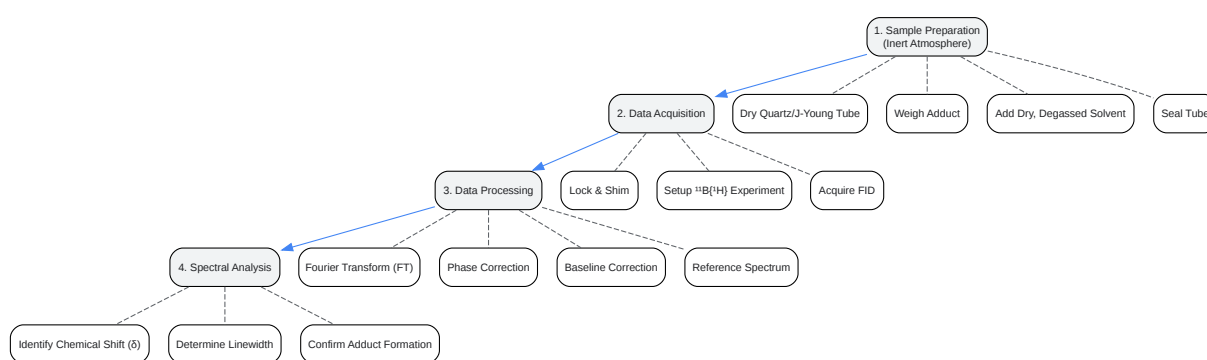


Figure 2: Experimental Workflow for ^{11}B NMR of Air-Sensitive Adducts

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